molecular formula C34H29ClN6O2S B12705943 2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)- CAS No. 139032-29-4

2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)-

Cat. No.: B12705943
CAS No.: 139032-29-4
M. Wt: 621.2 g/mol
InChI Key: UQCLSHURQKILPA-JTJCPQIOSA-N
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Description

“2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)-” is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)-” involves multiple steps, including the formation of the indole core, the introduction of the azo group, and the attachment of the thiazole and diethylamino groups. Typical reaction conditions may include:

    Formation of Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of Azo Group: The azo group can be introduced through diazotization followed by azo coupling reactions.

    Attachment of Thiazole and Diethylamino Groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the azo group.

    Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.

Medicine

    Drug Development: Its potential biological activities make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Dyes and Pigments: The azo group in the compound makes it suitable for use in dyes and pigments.

    Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)-” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.

    Azo Compounds: Compounds like azobenzene and methyl orange.

    Thiazole Derivatives: Compounds such as thiazole and benzothiazole.

Uniqueness

The uniqueness of “2H-Indol-2-one, 1,3-dihydro-3-((5-((4-(4-chlorophenoxy)phenyl)azo)-4-phenyl-2-thiazolyl)imino)-1-((diethylamino)methyl)-” lies in its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.

Properties

CAS No.

139032-29-4

Molecular Formula

C34H29ClN6O2S

Molecular Weight

621.2 g/mol

IUPAC Name

(3E)-3-[[5-[[4-(4-chlorophenoxy)phenyl]diazenyl]-4-phenyl-1,3-thiazol-2-yl]imino]-1-(diethylaminomethyl)indol-2-one

InChI

InChI=1S/C34H29ClN6O2S/c1-3-40(4-2)22-41-29-13-9-8-12-28(29)31(33(41)42)37-34-36-30(23-10-6-5-7-11-23)32(44-34)39-38-25-16-20-27(21-17-25)43-26-18-14-24(35)15-19-26/h5-21H,3-4,22H2,1-2H3/b37-31+,39-38?

InChI Key

UQCLSHURQKILPA-JTJCPQIOSA-N

Isomeric SMILES

CCN(CC)CN1C2=CC=CC=C2/C(=N\C3=NC(=C(S3)N=NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C6=CC=CC=C6)/C1=O

Canonical SMILES

CCN(CC)CN1C2=CC=CC=C2C(=NC3=NC(=C(S3)N=NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C6=CC=CC=C6)C1=O

Origin of Product

United States

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